Cannflavin B

Vue d'ensemble

Description

Cannflavin B est un flavonoïde prénylé trouvé exclusivement dans la plante Cannabis sativa. Il s'agit de l'un des trois cannflavins connus, les autres étant le Cannflavin A et le Cannflavin C. This compound est reconnu pour ses puissantes propriétés anti-inflammatoires, qui sont attribuées à sa capacité à inhiber la production de prostaglandine E2 .

Applications De Recherche Scientifique

Cannflavin B has been extensively studied for its potential therapeutic applications:

Anti-inflammatory: this compound inhibits prostaglandin E2 production, making it a potential candidate for treating inflammatory disorders.

Neuroprotective: this compound has demonstrated neuroprotective effects in preclinical models, suggesting its potential use in treating neurodegenerative diseases.

Antioxidant: The compound exhibits strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Mécanisme D'action

Target of Action

Cannflavin B, also known as Canniflavone, is a prenylated flavone derived from Cannabis sativa L. . The primary targets of this compound are prostaglandins . Prostaglandins are a group of lipids that play a crucial role in inflammation and are associated with inflammatory diseases .

Mode of Action

This compound exhibits potent anti-inflammatory activity by inhibiting the production of prostaglandins . This inhibition disrupts the inflammatory response, thereby potentially alleviating symptoms of inflammatory diseases .

Biochemical Pathways

The biosynthesis of this compound involves a unique genetic biosynthetic pathway in the cannabis plant, seen as a branch of the general flavone pathway . This pathway involves the transformation of one of the general plant flavones into the cannabis-specific flavone (this compound) through methylation and prenylation reactions . These modifications enhance cellular retention and access to various cell targets .

Pharmacokinetics

It’s known that only a small amount of cannflavins can be extracted from the cannabis plant , which may impact their bioavailability.

Result of Action

The primary result of this compound’s action is its potent anti-inflammatory activity . By inhibiting the production of prostaglandins, this compound disrupts the inflammatory response, which could potentially alleviate symptoms of inflammatory diseases .

Action Environment

The production and accumulation of this compound in the cannabis plant can be influenced by various environmental factors, such as light spectra . For instance, ultraviolet (UV) radiation shows potential in stimulating cannabinoid biosynthesis in cannabis trichomes . Therefore, environmental factors can influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Cannflavin B plays a significant role in biochemical reactions, primarily due to its ability to inhibit the production of prostaglandin E2, a key mediator of inflammation . This inhibition is achieved through the interaction of this compound with enzymes such as microsomal prostaglandin E synthase-1 and 5-lipoxygenase . These interactions are crucial as they help reduce inflammation and pain, making this compound a potential candidate for anti-inflammatory therapies.

Cellular Effects

This compound has been shown to exert various effects on different cell types. In cancer cells, particularly chemotherapeutic-resistant breast cancer cells, this compound induces apoptosis, promotes autophagy, and reduces invasiveness . Additionally, it has been observed to suppress the proliferation of cancerous cells by arresting the cell cycle and increasing apoptosis . These effects are mediated through the modulation of cell signaling pathways and gene expression, highlighting the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the production of prostaglandin E2 by targeting microsomal prostaglandin E synthase-1 and 5-lipoxygenase . Additionally, this compound interacts with the vanilloid receptor, which plays a crucial role in the perception of pain, heat, and inflammation . This interaction leads to the desensitization of the receptor, thereby reducing nocifensive responses to noxious thermal stimuli . These molecular interactions underline the compound’s potential in pain management and anti-inflammatory therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Prolonged exposure to this compound has been shown to hinder heat avoidance in Caenorhabditis elegans, indicating its potential as a pain therapy . No antinociceptive effect was observed six hours post-exposure, suggesting that the compound’s effects may diminish over time . Additionally, studies have shown that this compound can induce apoptosis and reduce cell viability in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In chemotherapeutic-resistant breast cancer cell lines, this compound reduced cell viability in a dose-dependent manner while not affecting the viability of non-tumorigenic breast cell lines . This indicates that higher doses of this compound may be more effective in inducing apoptosis and reducing cell proliferation. It is essential to determine the optimal dosage to avoid potential toxic or adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the general flavone pathway. It is synthesized in the cannabis plant through a unique genetic biosynthetic pathway that involves two enzymes, which transform general plant flavones into cannabis-specific flavones . These enzymes modify the flavone structure through methylation and prenylation reactions, enhancing cellular retention and access to various cell targets . This metabolic pathway is crucial for the production and therapeutic potential of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments . These interactions are essential for the compound’s bioavailability and therapeutic efficacy. Additionally, the unique structure of this compound, which includes a vanillyl group, enhances its cellular retention and access to various cell targets .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended cellular targets, thereby enhancing its therapeutic potential. The compound’s localization within cells is essential for its ability to modulate cellular processes and exert its anti-inflammatory and anticancer effects.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Cannflavin B peut être synthétisé par une série de réactions chimiques impliquant la prénylation de la chrysoériol. Le processus implique généralement l'utilisation de réactions de méthylation et de prénylation pour modifier la structure de la flavone . La voie synthétique comprend les étapes suivantes :

Réaction de condensation : La chrysoériol est condensée avec du carbonate de diéthyle en milieu alcalin.

Prenylation : Le composé obtenu est ensuite mis à réagir avec un halogénure (tel que le bromure d'isopentényle) en milieu alcalin afin d'introduire le groupe prényle.

Réaction finale : Le produit intermédiaire subit des réactions supplémentaires pour donner du this compound.

Méthodes de production industrielle : La production industrielle de this compound implique l'extraction du composé du Cannabis sativa en utilisant des méthodes d'extraction par solvant. La chromatographie liquide haute performance (HPLC) est couramment utilisée pour isoler et purifier le this compound à partir de la matière végétale .

Analyse Des Réactions Chimiques

Types de réactions : Cannflavin B subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés dihydro correspondants.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation de divers dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les chlorures d'acyle et les halogénures d'alkyle sont utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydro.

Substitution : Divers dérivés flavonoïdes substitués.

4. Applications de la recherche scientifique

This compound a été largement étudié pour ses applications thérapeutiques potentielles :

Anti-inflammatoire : this compound inhibe la production de prostaglandine E2, ce qui en fait un candidat potentiel pour le traitement des troubles inflammatoires.

Antioxydant : Le composé présente de fortes propriétés antioxydantes, qui peuvent être bénéfiques pour prévenir les maladies liées au stress oxydatif.

5. Mécanisme d'action

This compound exerce ses effets par le biais de plusieurs voies moléculaires :

Inhibition de la production de prostaglandine E2 : this compound inhibe l'enzyme microsomale prostaglandine E synthase-1 (mPGES-1) et la 5-lipoxygénase (5-LO), réduisant la production de prostaglandine E2.

Induction de l'apoptose : Dans les cellules cancéreuses, this compound induit l'apoptose en activant les voies de la caspase et en favorisant l'autophagie.

Activité antioxydante : this compound piège les radicaux libres et augmente la régulation des enzymes antioxydantes, protégeant les cellules des dommages oxydatifs.

Comparaison Avec Des Composés Similaires

Cannflavin B est unique parmi les flavonoïdes en raison de son motif de prénylation spécifique et de sa présence exclusive dans le Cannabis sativa. Les composés similaires comprennent :

Cannflavin A : Un autre flavonoïde prénylé trouvé dans le Cannabis sativa, connu pour ses propriétés anti-inflammatoires.

Isothis compound : Un isomère de this compound avec des propriétés similaires mais une structure chimique légèrement différente.

Chrysoériol : Un précurseur dans la biosynthèse du this compound, trouvé dans diverses plantes.

This compound se distingue par ses puissantes propriétés anti-inflammatoires et anti-cancéreuses, ce qui en fait un candidat prometteur pour les applications thérapeutiques.

Propriétés

IUPAC Name |

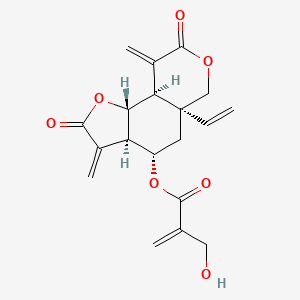

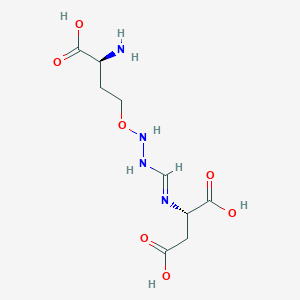

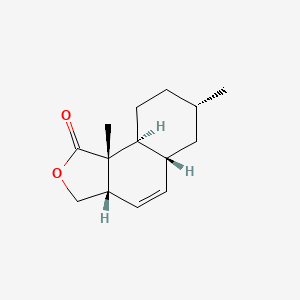

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-19-20(21(13)25)16(24)10-17(27-19)12-5-7-14(22)18(8-12)26-3/h4-5,7-10,22-23,25H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCUTZUASDSIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317814 | |

| Record name | Cannaflavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76735-58-5 | |

| Record name | Cannflavin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76735-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannflavin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannaflavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNFLAVIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK2PPP6QRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the biosynthesis of Cannflavin B?

A1: this compound is biosynthesized in Cannabis sativa through a specific branch of the flavonoid pathway. [] The process involves two key enzymes:

- CsOMT21 (O-methyltransferase): This enzyme converts the common plant flavonoid luteolin into chrysoeriol. []

- CsPT3 (Aromatic prenyltransferase): CsPT3 catalyzes the addition of dimethylallyl diphosphate (DMAPP) to chrysoeriol, resulting in the formation of this compound. []

Q2: How potent is this compound as an anti-inflammatory agent compared to other compounds?

A2: Cannflavin A and this compound have been identified as potent anti-inflammatory agents. Notably, they exhibit 30 times the anti-inflammatory activity of aspirin in inhibiting prostaglandin E2 production. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they provide its chemical name: 8-Prenyl-4',5,7-trihydroxyflavone. Based on this, we can deduce its molecular formula to be C20H20O5 and its molecular weight to be 336.37 g/mol.

Q4: Has this compound been isolated from any Cannabis strain? What other related compounds have been found alongside it?

A4: Yes, this compound has been successfully isolated from a high potency variety of Cannabis sativa L. along with other compounds like cannabigerolic acid, cannabigerol, cannabispirone, and dehydrocannabifuran. [] Additionally, a new cannabinoid derivative, 2α-hydroxy-Δ3,7-cannabitriol, was isolated from the industrial hemp cultivar Futura 75 alongside this compound. []

Q5: Are there any known structural isomers of this compound? How are they distinguished?

A5: Yes, this compound has an isomer called isothis compound. They differ in the position of the prenyl group on the flavone core. This compound has the prenyl group at the 8-position, while isothis compound has it at the 6-position. [] These isomers can be distinguished through spectroscopic analysis, particularly by NMR. []

Q6: What is the significance of the prenyl group in this compound's structure?

A6: While the provided abstracts don't directly address the prenyl group's specific function, they highlight its importance in this compound's biosynthesis. The prenylation of chrysoeriol by CsPT3 is a key step in the formation of this compound. [] Further research is needed to fully elucidate the prenyl group's contribution to this compound's biological activity.

Q7: Does the presence of this compound in Cannabis impact its overall pharmacological profile?

A7: While the provided abstracts don't explicitly confirm this, research suggests that non-cannabinoid compounds like this compound could potentially influence the overall pharmacological effects of Cannabis. This is particularly relevant considering the structural similarities and potential biogenetic relationships between bibenzyls, cannabinoids, and flavonoids found in Cannabis. []

Q8: What analytical techniques are commonly used to characterize and quantify this compound?

A8: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to isolate, characterize, and quantify this compound. [, ] Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to analyze the essential oil composition of Cannabis, which may contain other related compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione](/img/structure/B1205542.png)